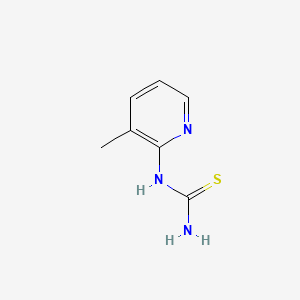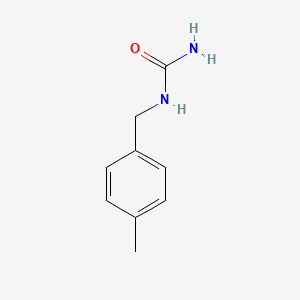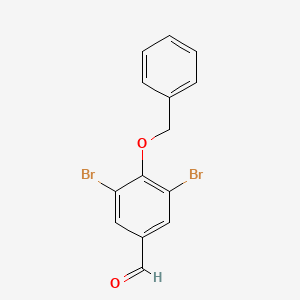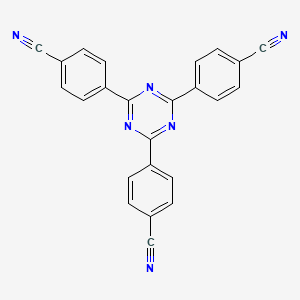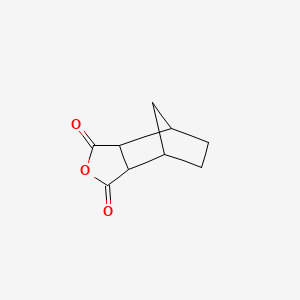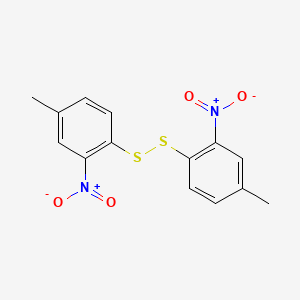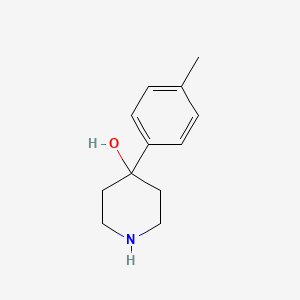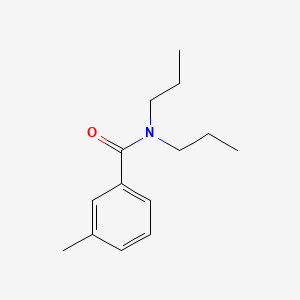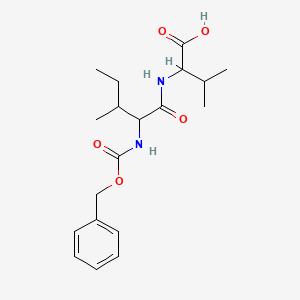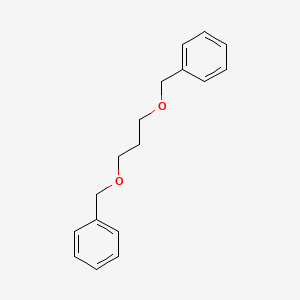
1,3-Dibenzyloxypropane
Overview
Description
1,3-Dibenzyloxypropane , also known as 1,3-Bis(benzyloxy)-2-propanol or 1,3-Di-O-benzylglycerol , is a chemical compound with the empirical formula C₁₇H₂₀O₃ . It is a colorless to pale yellow liquid with a molecular weight of 272.34 g/mol . This compound finds applications in organic synthesis and serves as a precursor to antiviral intermediates .
Synthesis Analysis
The synthesis of 1,3-Dibenzyloxypropane involves the reaction of 2,2-dibenzyloxypropane with an appropriate reagent. The detailed synthetic pathway and conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthetic Chemistry
Synthesis of Carbohydrate Derivatives
1,3-Dibenzyloxypropane is used in the synthesis of 2-amino-2-deoxy-D-mannose derivatives, starting from glucose. This application is significant in the field of synthetic carbohydrate chemistry (Kiso, Ishida, Kawaide, & Hasegawa, 1984).
Preparation of Acetal Compounds
It also finds use in the preparation of di-O-isopropylidene-aldehydo-D-glucose dibenzyl acetal, demonstrating its utility in the synthesis of complex organic compounds (Hasegawa & Kiso, 1980).
Corrosion Inhibition
- Corrosion Inhibitors: Research has explored the use of compounds similar to 1,3-Dibenzyloxypropane as corrosion inhibitors. These compounds have shown potential in protecting metals like mild steel in corrosive environments (Leçe, Emregül, & Atakol, 2008).
Enzymatic Studies
- Chemoenzymatic Synthesis: 1,3-Dibenzyloxypropane-related compounds are used in chemoenzymatic approaches to produce enantiomerically pure compounds, which are important in natural product synthesis and pharmaceutical applications (Akeboshi, Ohtsuka, Ishihara, & Sugai, 2001).
Molecular Chemistry
Synthesis of Polyisocyanate Compounds
Research includes the synthesis of polyfunctional isocyanate compounds using dibenzyl structures, indicating its role in polymer chemistry (Scorţanu & Prisăcariu, 2010).
Formation of Dicopper Complexes
1,3-Dibenzyloxypropane derivatives have been studied in the formation of dicopper complexes, which have applications in understanding metalloenzyme models and oxidation reactions (Selmeczi, Réglier, Giorgi, & Speier, 2003).
properties
IUPAC Name |
3-phenylmethoxypropoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUQCDFHCPHJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340172 | |
| Record name | 1,3-Dibenzyloxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzyloxypropane | |
CAS RN |
53088-81-6 | |
| Record name | 1,3-Dibenzyloxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



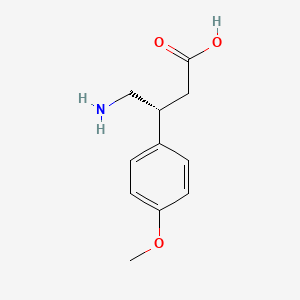
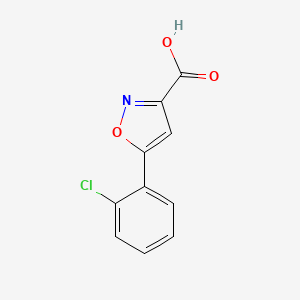
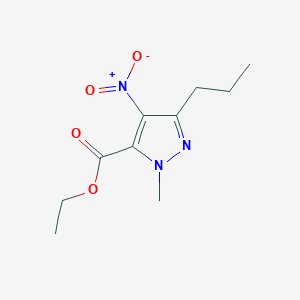
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596477.png)
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596478.png)
